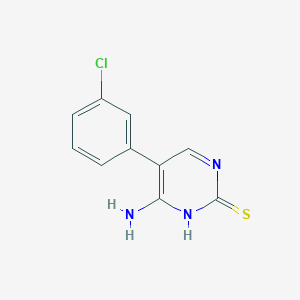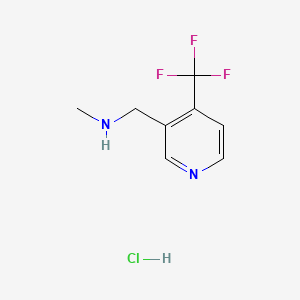![molecular formula C20H23BrN4O4S B14097481 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B14097481.png)
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine react to form the piperazine ring.
Introduction of the sulfonyl group: The piperazine ring is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Formation of the hydrazide moiety: The final step involves the reaction of the sulfonylated piperazine with 2-hydroxybenzaldehyde and hydrazine hydrate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperazine ring can enhance the compound’s binding affinity. The hydrazide moiety may participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-1-(2,6-dichlorophenyl)ethylidene]acetohydrazide
Uniqueness
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is unique due to the presence of the 2-hydroxyphenyl group, which can enhance its biological activity and binding properties
Eigenschaften
Molekularformel |
C20H23BrN4O4S |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O4S/c1-15(18-4-2-3-5-19(18)26)22-23-20(27)14-24-10-12-25(13-11-24)30(28,29)17-8-6-16(21)7-9-17/h2-9,26H,10-14H2,1H3,(H,23,27)/b22-15- |
InChI-Schlüssel |
DNHVDRZJWFWJDY-JCMHNJIXSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3O |
Kanonische SMILES |
CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097398.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)



![4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B14097435.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)


![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
![2-(3-Hydroxypropyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097454.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097461.png)
![N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14097465.png)
